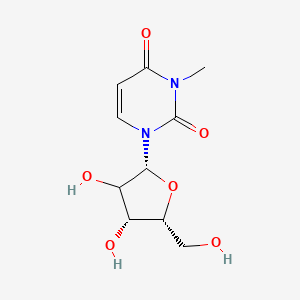
Acetyl-Tau Peptide (273-284) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Tau Peptide (273-284) amide is an acetylated fragment of the Tau protein, specifically spanning amino acids 273 to 284. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Tau Peptide (273-284) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetyl-Tau Peptide (273-284) amide primarily undergoes:
Aggregation Inhibition: It inhibits the aggregation of amyloid-beta peptides.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Aggregation Inhibition: Conditions typically involve physiological pH and temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific proteases can be used.
Major Products Formed
Aggregation Inhibition: Prevents the formation of amyloid-beta aggregates.
Hydrolysis: Results in smaller peptide fragments.
Scientific Research Applications
Acetyl-Tau Peptide (273-284) amide is widely used in scientific research, particularly in the following areas:
Neurodegenerative Disease Research: It serves as a model to study the interaction between Tau and amyloid-beta peptides, which are crucial in Alzheimer’s disease.
Drug Development: It is used to screen potential inhibitors of amyloid-beta aggregation.
Biochemical Studies: The peptide is employed to understand the structural and functional aspects of Tau protein.
Mechanism of Action
Acetyl-Tau Peptide (273-284) amide exerts its effects by inhibiting the aggregation of amyloid-beta peptides. This inhibition is crucial in preventing the formation of neurotoxic aggregates that are implicated in Alzheimer’s disease. The peptide interacts with amyloid-beta, preventing its self-assembly into fibrils .
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (273-284): The non-acetylated version of the peptide.
Amyloid-beta Peptide (25-35): Another peptide involved in Alzheimer’s disease.
Uniqueness
Acetyl-Tau Peptide (273-284) amide is unique due to its acetylation, which enhances its ability to inhibit amyloid-beta aggregation compared to its non-acetylated counterpart .
Properties
Molecular Formula |
C64H116N18O17 |
|---|---|
Molecular Weight |
1409.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
InChI Key |
DWKLHZJPKGOTGM-SHEMCLNMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)





